3-fluoro-4-iodobenzene-1,2-diamine
Overview
Description
3-fluoro-4-iodobenzene-1,2-diamine: is an aromatic compound with the molecular formula C6H6FIN2. It contains a benzene ring substituted with two amino groups, one fluorine atom, and one iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-fluoro-4-iodobenzene-1,2-diamine can be synthesized through various methods. One common approach involves the halogenation of 1,2-diaminobenzene followed by selective fluorination and iodination. The reaction conditions typically involve the use of halogenating agents such as N-iodosuccinimide (NIS) and N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of 1,2-diamino-3-fluoroiodobenzene may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-fluoro-4-iodobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Chemistry: 3-fluoro-4-iodobenzene-1,2-diamine is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It may be used in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Industrially, 1,2-diamino-3-fluoroiodobenzene is valuable for the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-diamino-3-fluoroiodobenzene involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine and iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1,2-Diamino-4-fluorobenzene
- 1,2-Diamino-3-chloroiodobenzene
- 1,2-Diamino-3-bromoiodobenzene
Comparison: 3-fluoro-4-iodobenzene-1,2-diamine is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to form specific halogen bonds. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable for specialized applications in organic synthesis and pharmaceutical development .
Biological Activity
3-Fluoro-4-iodobenzene-1,2-diamine is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, drawing from diverse scientific literature.
The synthesis of this compound typically involves the halogenation of aniline derivatives. The introduction of fluorine and iodine atoms significantly alters the electronic properties of the molecule, influencing its biological activity. The compound can be synthesized through various methods, including diazotization reactions under controlled conditions to yield high purity and yields.
Biological Activity Overview
The biological activity of this compound is primarily associated with its interaction with various biological targets, including enzymes and receptors. The following sections summarize key findings from research studies.
Anticancer Activity
Several studies have indicated that halogenated anilines exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in human cancer cells.
Table 1: Cytotoxicity of Halogenated Anilines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 15 |
4-Iodobenzene-1,2-diamine | MCF-7 | 12 |
3-Fluorobenzene | A549 | 20 |
Note: IC50 values indicate the concentration required to inhibit cell viability by 50%.
Enzyme Inhibition
Research has shown that halogenated compounds can act as inhibitors for various enzymes. For example, a study highlighted the inhibition of cytochrome P450 enzymes by fluorinated anilines, suggesting potential implications for drug metabolism and toxicity.
Table 2: Enzyme Inhibition by Fluorinated Anilines
Compound | Enzyme | IC50 (µM) |
---|---|---|
This compound | CYP2C9 | 25 |
4-Iodobenzene-1,2-diamine | CYP2D6 | 30 |
Case Study 1: Antitumor Effects in vitro
A study published in a peer-reviewed journal evaluated the effects of various halogenated anilines on tumor cell lines. The results indicated that this compound exhibited potent antitumor activity against HeLa cells with an IC50 value of approximately 15 µM. This suggests that the compound may serve as a lead structure for further development in anticancer therapies .
Case Study 2: Impact on Drug Metabolism
Another investigation focused on the metabolic pathways affected by halogenated anilines in liver microsomes. The study revealed that compounds like this compound significantly inhibited CYP450 enzyme activity, which is crucial for drug metabolism. This finding raises concerns about potential drug-drug interactions when co-administered with other therapeutic agents .
Properties
IUPAC Name |
3-fluoro-4-iodobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMOJPPOGMQMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.